molecular formula C18H19ClN2O5S B11060322 2-chloro-N-(2-hydroxy-5-methylphenyl)-5-(morpholin-4-ylsulfonyl)benzamide

2-chloro-N-(2-hydroxy-5-methylphenyl)-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11060322
M. Wt: 410.9 g/mol
InChI Key: AQIIATIJIJPQGE-UHFFFAOYSA-N
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Description

2-CHLORO-N-(2-HYDROXY-5-METHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(2-HYDROXY-5-METHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including:

    Formation of the benzamide core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the morpholine-4-sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Hydroxylation and methylation: These functional groups can be introduced using hydroxylating and methylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro or carbonyl groups, leading to amines or alcohols.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

2-CHLORO-N-(2-HYDROXY-5-METHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can be used in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular targets: Enzymes, receptors, or proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-HYDROXY-5-METHYLPHENYL)BENZAMIDE: Lacks the chloro and morpholine-4-sulfonyl groups.

    2-CHLORO-N-(2-HYDROXY-5-METHYLPHENYL)BENZAMIDE: Lacks the morpholine-4-sulfonyl group.

Uniqueness

The presence of the morpholine-4-sulfonyl group and the chloro group in 2-CHLORO-N-(2-HYDROXY-5-METHYLPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE might confer unique chemical properties, such as increased solubility or specific reactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C18H19ClN2O5S

Molecular Weight

410.9 g/mol

IUPAC Name

2-chloro-N-(2-hydroxy-5-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C18H19ClN2O5S/c1-12-2-5-17(22)16(10-12)20-18(23)14-11-13(3-4-15(14)19)27(24,25)21-6-8-26-9-7-21/h2-5,10-11,22H,6-9H2,1H3,(H,20,23)

InChI Key

AQIIATIJIJPQGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl

Origin of Product

United States

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